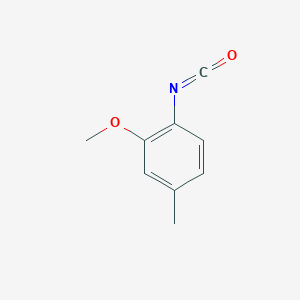
2-Chloro-4-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the second position and a dimethylamino group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)phenol typically involves the chlorination of 4-(dimethylamino)phenol. One common method is the reaction of 4-(dimethylamino)phenol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(dimethylamino)phenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted phenols.
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with different functional groups.
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenol: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-aminophenol: Similar structure but with an amino group instead of a dimethylamino group, leading to different chemical properties and reactivity.
2-Chloro-4-nitrophenol: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Chloro-4-(dimethylamino)phenol is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,1-2H3 |
Clé InChI |
ZZPMTAVLIIKLGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


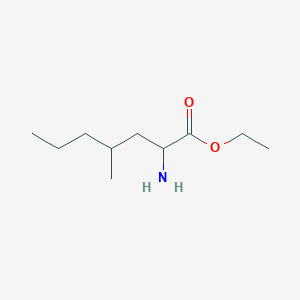

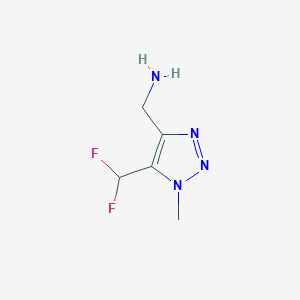


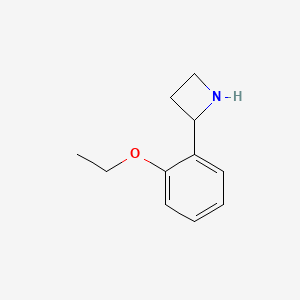
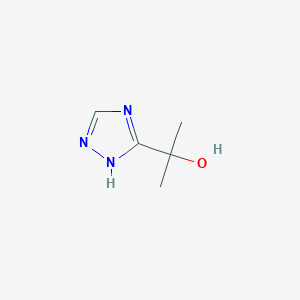

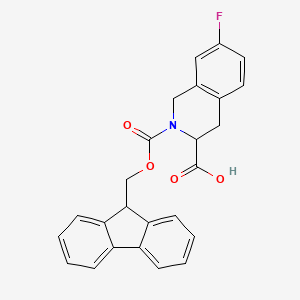


![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
